molecular formula C14H18N4OS2 B2487393 N-((4-cyclohexylthiazol-2-yl)methyl)-4-methyl-1,2,3-thiadiazole-5-carboxamide CAS No. 2034541-38-1

N-((4-cyclohexylthiazol-2-yl)methyl)-4-methyl-1,2,3-thiadiazole-5-carboxamide

Cat. No.: B2487393
CAS No.: 2034541-38-1
M. Wt: 322.45
InChI Key: LNRSYKFHMSCRHZ-UHFFFAOYSA-N
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Description

N-((4-cyclohexylthiazol-2-yl)methyl)-4-methyl-1,2,3-thiadiazole-5-carboxamide is a useful research compound. Its molecular formula is C14H18N4OS2 and its molecular weight is 322.45. The purity is usually 95%.
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Scientific Research Applications

Anticancer Activity

A study highlighted the synthesis of novel thiazole and 1,3,4-thiadiazole derivatives, including compounds structurally related to N-((4-cyclohexylthiazol-2-yl)methyl)-4-methyl-1,2,3-thiadiazole-5-carboxamide, demonstrating potent anticancer activities. The derivatives were evaluated in vitro against Hepatocellular carcinoma cell lines, showing significant inhibitory effects with IC50 values in the low micromolar range, indicating their potential as anticancer agents (Gomha et al., 2017).

Microwave-Assisted Synthesis for Anticancer Evaluation

Another study utilized microwave-assisted synthesis to create Schiff’s bases containing a thiadiazole scaffold, aiming to explore the compound's anticancer potential. This method produced derivatives that exhibited promising anticancer activity against a panel of human cancer cell lines, with certain compounds showing GI50 values comparable to the standard drug Adriamycin. This research underscores the efficiency of microwave-assisted synthesis in developing potent anticancer agents and supports the therapeutic relevance of thiadiazole derivatives (Tiwari et al., 2017).

Impact on DNA Methylation

Research into functionally substituted azoles, including 1,2,4-triazoles and 1,3,4-thiadiazoles, revealed that certain compounds possess the ability to inhibit the methylation of tumor DNA in vitro. This finding is critical as DNA methylation plays a significant role in cancer progression, suggesting that derivatives of this compound could offer a new approach to cancer treatment by modulating epigenetic pathways (Hovsepyan et al., 2019).

Mechanism of Action

The mechanism of action of thiazole derivatives can vary widely depending on their specific structure and the target they interact with. Some thiazole derivatives have been found to exhibit antimicrobial and anticancer activities .

Safety and Hazards

The safety and hazards associated with thiazole derivatives can vary widely depending on their specific structure. Some thiazole derivatives may be harmful if swallowed, inhaled, or come into contact with the skin .

Future Directions

The development of new thiazole derivatives with improved pharmacological activities and reduced side effects is a promising area of research . Molecular docking studies can be used to predict the binding mode of these compounds with their target receptors, which can guide the design of new drugs .

Properties

IUPAC Name

N-[(4-cyclohexyl-1,3-thiazol-2-yl)methyl]-4-methylthiadiazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18N4OS2/c1-9-13(21-18-17-9)14(19)15-7-12-16-11(8-20-12)10-5-3-2-4-6-10/h8,10H,2-7H2,1H3,(H,15,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LNRSYKFHMSCRHZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SN=N1)C(=O)NCC2=NC(=CS2)C3CCCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18N4OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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